molecular formula C30H24BrN5O4 B10865994 (1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine

(1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine

Cat. No.: B10865994
M. Wt: 598.4 g/mol
InChI Key: FWKCZQWSBAQAGE-MWBNBJEGSA-N
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Description

The compound (1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine is a complex organic molecule It features a unique structure that includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with methoxyphenyl groups and a bromophenyl ethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine typically involves multi-step organic reactions. The initial steps often include the formation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of methoxyphenyl groups via electrophilic aromatic substitution reactions. The final step includes the formation of the ethanimine moiety through condensation reactions with appropriate bromophenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-chlorophenyl)ethanimine
  • (1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-fluorophenyl)ethanimine

Uniqueness

The uniqueness of (1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine lies in its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C30H24BrN5O4

Molecular Weight

598.4 g/mol

IUPAC Name

(E)-N-[[11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]-1-(4-bromophenyl)ethanimine

InChI

InChI=1S/C30H24BrN5O4/c1-18(19-4-10-22(31)11-5-19)35-39-16-25-33-29-27-26(20-6-12-23(37-2)13-7-20)28(21-8-14-24(38-3)15-9-21)40-30(27)32-17-36(29)34-25/h4-15,17H,16H2,1-3H3/b35-18+

InChI Key

FWKCZQWSBAQAGE-MWBNBJEGSA-N

Isomeric SMILES

C/C(=N\OCC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)/C6=CC=C(C=C6)Br

Canonical SMILES

CC(=NOCC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)Br

Origin of Product

United States

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